![molecular formula C10H11NO2 B12894723 [(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol CAS No. 842163-69-3](/img/structure/B12894723.png)
[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group attached to the isoxazole ring, which is further connected to a methanol group. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can have significant implications for its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydroxylamine with an α,β-unsaturated carbonyl compound, followed by reduction to yield the desired isoxazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylisoxazole ketones, while reduction could produce phenylisoxazole alcohols or amines.
Applications De Recherche Scientifique
®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which ®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol exerts its effects involves its interaction with specific molecular targets. The phenyl group and the isoxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol: The enantiomer of the compound with a different spatial arrangement.
5-Phenylisoxazole: Lacks the hydroxyl group, leading to different chemical properties.
4,5-Dihydroisoxazole: A simpler isoxazole derivative without the phenyl group.
Uniqueness
®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol is unique due to its specific ®-configuration, which can result in distinct biological activity compared to its enantiomer. The presence of both the phenyl group and the hydroxyl group also provides a unique combination of chemical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
842163-69-3 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
[(5R)-5-phenyl-4H-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H11NO2/c12-8-10(6-7-11-13-10)9-4-2-1-3-5-9/h1-5,7,12H,6,8H2/t10-/m0/s1 |
Clé InChI |
OADLGCREYJAEDI-JTQLQIEISA-N |
SMILES isomérique |
C1C=NO[C@@]1(CO)C2=CC=CC=C2 |
SMILES canonique |
C1C=NOC1(CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


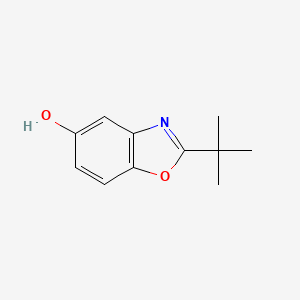
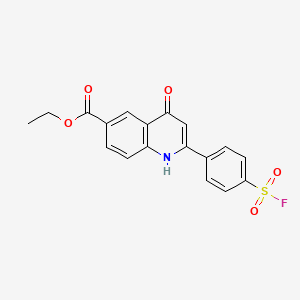
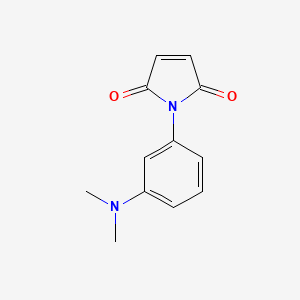
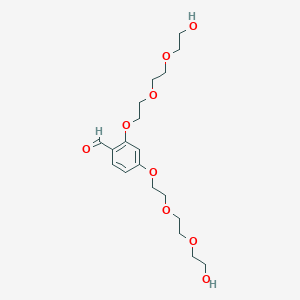
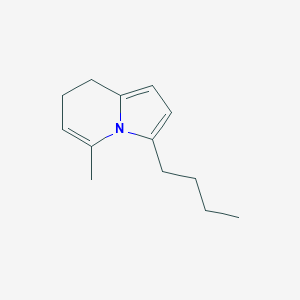

![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
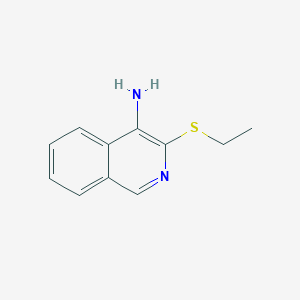
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
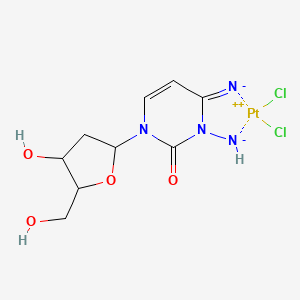

![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
